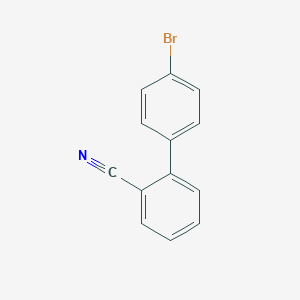










|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=2[C:10]([NH2:12])=O)=[CH:4][CH:3]=1.C(#N)C.C(N(CC)CC)C.FC(F)(F)C(OC(=O)C(F)(F)F)=O>FC(F)(F)C(OC(=O)C(F)(F)F)=O.O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=2[C:10]#[N:12])=[CH:6][CH:7]=1
|


|
Name
|
2-(4-bromophenyl)benzamide
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)C1=C(C(=O)N)C=CC=C1
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
9.23 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
9.6 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
|
Name
|
|
|
Quantity
|
0.8 g
|
|
Type
|
catalyst
|
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
3 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stir the mixture for 45 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
equipped with a magnetic stirrer
|
|
Type
|
CUSTOM
|
|
Details
|
warms to 12-15° C
|
|
Type
|
CUSTOM
|
|
Details
|
Remove the ice-water bath
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to 20° C.
|
|
Type
|
STIRRING
|
|
Details
|
stir the reaction mixture at 22° C. for 75 minutes
|
|
Duration
|
75 min
|
|
Type
|
STIRRING
|
|
Details
|
Stir the suspension at 3° C. for 15 minutes
|
|
Duration
|
15 min
|
|
Type
|
CUSTOM
|
|
Details
|
Collect the precipitate
|
|
Type
|
FILTRATION
|
|
Details
|
by filtration
|
|
Type
|
WASH
|
|
Details
|
rinse the filter cake three times with 15 mL of 30% acetonitrile and 70% water
|
|
Type
|
CUSTOM
|
|
Details
|
Vacuum (15-25 mm) dry the filter cake at 45° C.
|


Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)C1=C(C=CC=C1)C#N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.041 mol | |
| AMOUNT: MASS | 10.6 g | |
| YIELD: PERCENTYIELD | 94.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 94.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |